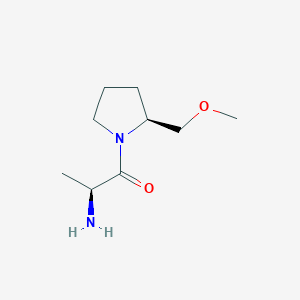

(S)-2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one

Description

Properties

IUPAC Name |

(2S)-2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-7(10)9(12)11-5-3-4-8(11)6-13-2/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQLSGATYYTKLU-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Building Block Assembly

A common approach involves using enantiomerically pure pyrrolidine derivatives as starting materials. For instance, (S)-2-(methoxymethyl)pyrrolidine serves as a chiral scaffold, which is functionalized via sequential alkylation and acylation reactions. The amino-propanone moiety is introduced through a nucleophilic acyl substitution reaction, where a protected amino acid derivative reacts with the pyrrolidine intermediate.

Asymmetric Catalysis

Recent advances employ transition-metal catalysts to induce stereoselectivity. Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, have been utilized to form the C–N bond between the pyrrolidine and propanone segments. Chiral ligands like XantPhos enhance enantiomeric excess (ee) by stabilizing transition states favoring the (S,S)-configuration.

Step-by-Step Synthetic Procedures

Preparation of (S)-2-(Methoxymethyl)Pyrrolidine

The pyrrolidine precursor is synthesized via a three-step sequence:

-

Ring-Closing Metathesis : (S)-2-(hydroxymethyl)pyrrolidine is treated with Grubbs catalyst to form a cyclic ether, which is subsequently methylated using methyl iodide in the presence of silver oxide.

-

Methylation : The hydroxyl group is converted to a methoxymethyl substituent via Williamson ether synthesis, yielding (S)-2-(methoxymethyl)pyrrolidine with >98% ee.

Coupling with Amino-Propanone

The key step involves coupling the pyrrolidine derivative with a protected amino-propanone intermediate:

-

Acylation : (S)-2-(methoxymethyl)pyrrolidine reacts with tert-butyl (S)-2-amino-1-oxopropan-1-ylcarbamate in dichloromethane using HATU as a coupling agent.

-

Deprotection : The tert-butoxycarbonyl (Boc) group is removed via trifluoroacetic acid (TFA) treatment, yielding the final product.

Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | HATU, DIPEA, DCM, 0°C to RT, 12 h | 78 | 95 |

| Deprotection | TFA/DCM (1:1), 2 h, RT | 92 | 99 |

Reaction Optimization Techniques

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate acylation but may reduce enantioselectivity. Conversely, dichloromethane (DCM) preserves stereochemical integrity at the cost of slower kinetics. Optimal temperatures range from 0°C (for exothermic steps) to 70°C (for coupling reactions).

Catalytic Enhancements

The addition of catalytic TosOH (p-toluenesulfonic acid) in methanol improves yields during imine formation steps by facilitating proton transfer. Similarly, Pd₂(dba)₃/XantPhos systems enhance coupling efficiency in palladium-mediated reactions.

Analytical Characterization

Spectroscopic Validation

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 186.25 [M+H]⁺, consistent with the molecular formula C₉H₁₈N₂O₂.

Applications in Pharmaceutical Research

The compound’s stereochemical precision makes it a valuable intermediate in antiviral drug development. Patent US8575135B2 highlights its role in inhibitors targeting viral proteases, where the (S,S)-configuration enhances binding affinity to active sites. Additionally, its pyrrolidine core is being explored in kinase inhibitors for oncology applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The ketone group can be reduced to an alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

(S)-2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one serves as a building block for synthesizing more complex molecules, facilitating the development of new chemical entities.

Biology

This compound has been studied for its interactions with biomolecules and potential biological activities, including:

- Anticancer Activity : Research indicates that derivatives of pyrrolidine exhibit significant cytotoxic effects against cancer cells. A study found that certain modifications to the structure enhanced anticancer activity against A549 lung cancer cells.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Cisplatin | 20 |

Medicine

The compound is being investigated for its therapeutic properties, including:

- Antimicrobial Activity : Studies have shown promising results against multidrug-resistant bacteria such as Staphylococcus aureus. The presence of specific substituents on the pyrrolidine ring enhances this activity.

Industry

In industrial applications, this compound is utilized in developing new materials and as a reagent in chemical processes.

The structural characteristics of this compound suggest various biological activities:

Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals.

Analgesic and Anti-inflammatory Effects : Some pyrrolidine derivatives exhibit analgesic and anti-inflammatory properties, indicating broader therapeutic potential.

Anticancer Effects

A recent study evaluated a series of 5-oxopyrrolidine derivatives for their cytotoxic effects on A549 cells. Modifications to the structure significantly influenced anticancer activity, with certain compounds showing selective toxicity towards cancer cells while sparing non-cancerous cells.

Antimicrobial Efficacy

Another study assessed the antimicrobial properties of pyrrolidine derivatives against resistant bacterial strains. Results demonstrated that specific substitutions could enhance efficacy against pathogens resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Heterocyclic Ring

Pyrrolidine vs. Piperidine Derivatives

- (S)-2-Amino-1-((R)-3-bromo-piperidin-1-yl)-propan-1-one (CAS 1401667-19-3): Structure: Replaces pyrrolidine with a piperidine ring, introducing a bromine atom at the 3-position. Molecular Formula: C₈H₁₅BrN₂O Impact: The larger piperidine ring increases basicity, while bromination may enhance electrophilic reactivity for further functionalization .

- (S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one (CAS 56414-89-2): Structure: Incorporates a phenyl group at the 3-position of the propanone backbone. Molecular Formula: C₁₃H₁₈N₂O Synthetic Utility: Used to generate diastereomers via chiral templates, highlighting its role in stereochemical studies .

Fluorinated Pyrrolidine Derivatives

- (S)-2-Amino-1-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-propan-1-one hydrochloride: Structure: Tetrafluorination of the pyrrolidine ring.

Substituent Variations on the Propanone Backbone

Amino vs. Hydroxyl Groups

- (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one: Structure: Replaces the amino group with a hydroxyl group. Impact: Reduced basicity and altered hydrogen-bonding capacity, which may influence solubility and target interactions .

Benzyloxy and Aromatic Modifications

- (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one (CAS 122151-32-0): Structure: Substitutes the amino group with a benzyloxy moiety. Molecular Formula: C₁₄H₁₉NO₂ Applications: Likely explored as an intermediate for lipophilic prodrugs or receptor-binding studies .

(E)-3-(4-(Benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one derivatives :

Functional Group Additions to the Pyrrolidine Ring

Amino-Alkyl Side Chains

- (S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (CAS 827614-50-6): Structure: Adds an isopropyl-methyl-amino-methyl side chain to the pyrrolidine.

- (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one (CAS 1401665-37-9): Structure: Features a benzyl-cyclopropyl-amino group on the pyrrolidine. Molecular Formula: C₁₇H₂₅N₃O Applications: Cyclopropyl groups may confer conformational rigidity, optimizing receptor binding .

Biological Activity

(S)-2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one, also known as AM97959, is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings and data regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C11H22N2O2

- Molecular Weight : 214.3 g/mol

- CAS Number : 1032684-85-7

- Structure : The compound features a pyrrolidine ring, which is significant for its biological activity.

Research indicates that this compound interacts with various biological targets, particularly in the realm of neurotransmission and enzyme inhibition. Its structural properties allow it to serve as a chiral auxiliary in asymmetric synthesis, which is crucial in drug development.

G Protein-Coupled Receptors (GPCRs)

One of the notable mechanisms through which this compound exerts its effects is via modulation of GPCRs. GPCRs are integral to many physiological processes and are common targets for therapeutic agents. The compound's ability to influence these receptors suggests potential applications in treating conditions related to neurotransmitter imbalances .

Neuropharmacological Effects

Studies have reported that this compound may exhibit neuroprotective properties. Its interaction with neurotransmitter systems indicates potential applications in neurodegenerative diseases. For example, compounds with similar structures have been shown to modulate dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions .

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. In vitro assays demonstrated activity against certain bacterial strains, although further research is necessary to elucidate the specific mechanisms and efficacy levels .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of similar pyrrolidine derivatives, researchers found that these compounds could reduce oxidative stress markers in neuronal cell lines. This suggests that this compound may similarly mitigate neuronal damage under stress conditions .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of various pyrrolidine derivatives, including this compound. The results indicated moderate inhibitory effects against Gram-positive bacteria, warranting further investigation into its potential as an antimicrobial agent .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C11H22N2O2 |

| Molecular Weight | 214.3 g/mol |

| CAS Number | 1032684-85-7 |

| Boiling Point | 327.9 ± 17.0 °C (Predicted) |

| Density | 1.025 ± 0.06 g/cm³ (Predicted) |

| pKa | 8.72 ± 0.33 (Predicted) |

Q & A

Q. What are the critical physicochemical properties of (S)-2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one for experimental design?

- Answer: The compound (C₇H₁₃NO₂) has a molecular weight of 142.20 g/mol and exists as a liquid at room temperature . Key properties include:

| Property | Value | Relevance |

|---|---|---|

| Molecular Weight | 142.20 g/mol | Determines molarity calculations for reactions. |

| Physical State | Liquid | Influences handling (e.g., pipetting vs. weighing solids). |

| Chirality | (S,S) configuration | Critical for pharmacological activity and requires stereoselective synthesis. |

| Solubility can be inferred from its pyrrolidine and ketone moieties, suggesting polar aprotic solvents (e.g., DMSO, methanol) may be suitable. Storage at 2–8°C under inert conditions is advised to prevent degradation . |

Q. How is the stereochemical configuration of this compound validated post-synthesis?

- Answer:

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve absolute configuration. The Flack x parameter is preferred over Rogers’s η for centrosymmetric structures to avoid false chirality indications .

- Chiral HPLC : Compare retention times with enantiomeric standards.

- Optical rotation : Measure specific rotation ([α]ᴅ) against literature values .

Advanced Questions

Q. What methodologies resolve contradictions in conformational analysis across solvent environments?

Q. Table 1: Key Structural and Safety Data

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one | |

| CAS RN | 56384-04-4 | |

| GHS Hazards | H302, H315, H319, H332 | |

| Storage Temp | 2–8°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.